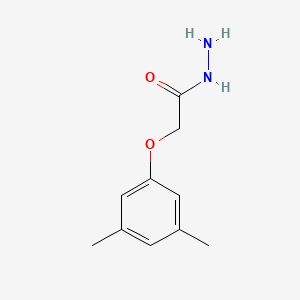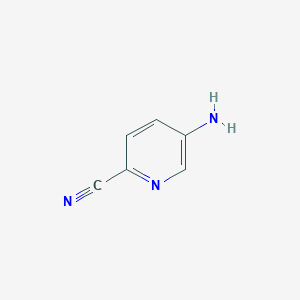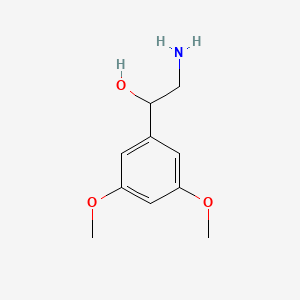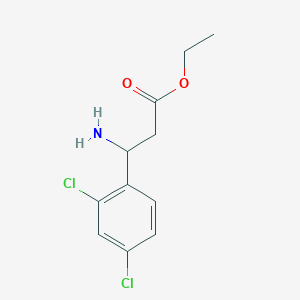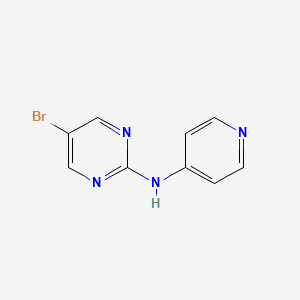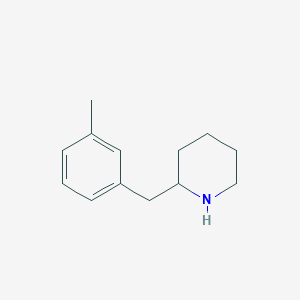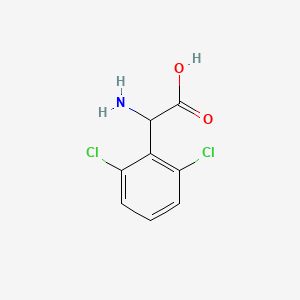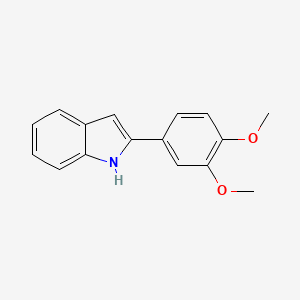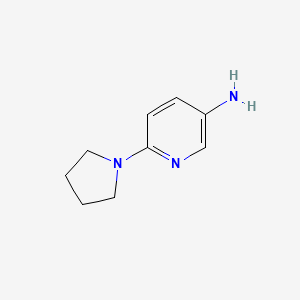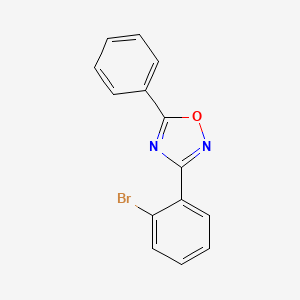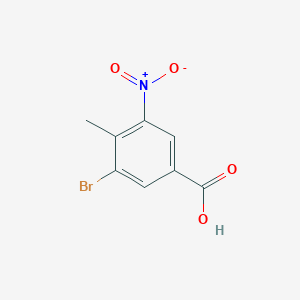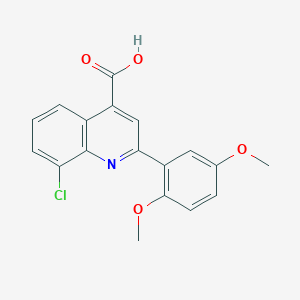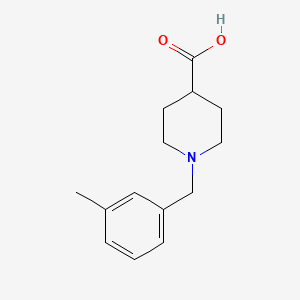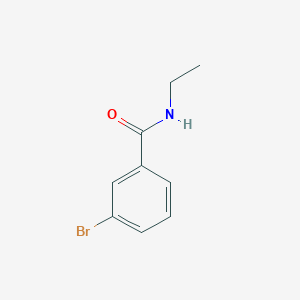
3-bromo-N-ethylbenzamide
概要
説明
3-bromo-N-ethylbenzamide is a brominated benzamide derivative, which is a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. While the provided papers do not directly discuss 3-bromo-N-ethylbenzamide, they do provide insights into the chemistry of brominated aromatic compounds and their utility in various synthetic applications. These insights can be extrapolated to understand the potential characteristics and uses of 3-bromo-N-ethylbenzamide.
Synthesis Analysis
The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 3-bromo-4,5-dihydroxybenzyl ethyl ether was achieved through a multi-step process starting from vanillin, involving bromination, demethylation, reduction, and etherification, with a total yield of 60% . Similarly, the synthesis of 3-substituted 2,3-dihydrobenzofurans via ortho-quinone methide intermediates generated in situ demonstrates the potential for creating complex brominated structures through strategic reaction pathways .
Molecular Structure Analysis
The molecular structure of brominated aromatic compounds can be elucidated using techniques such as NMR, IR, and X-ray diffraction. For example, the structure of 3-bromo-4,5-dihydroxybenzyl ethyl ether was confirmed by 1H NMR, IR, and elemental analysis . Additionally, the structural analysis of molecular adducts involving bromo derivatives of dihydroxybenzoic acid with N-donor compounds revealed intricate supramolecular architectures characterized by hydrogen bonding and stacking of sheets .
Chemical Reactions Analysis
Brominated aromatic compounds can undergo various chemical reactions, including palladium-catalyzed cross-coupling reactions, as demonstrated in the synthesis of novel polycarbo-substituted indoles and their annulated derivatives from halogenated aniline derivatives . The ability to undergo regioselective bromocyclization, as shown in the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones , indicates the versatility of brominated compounds in forming heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of brominated aromatic compounds are influenced by the presence of the bromine atom, which can affect the compound's reactivity, polarity, and overall stability. The bromine atom can act as a good leaving group in nucleophilic substitution reactions or participate in electrophilic addition reactions due to its electron-withdrawing nature. These properties are crucial in the design of synthetic pathways and the development of new compounds with potential applications in drug discovery and materials science.
科学的研究の応用
Synthesis of Novel Compounds
3-bromo-N-ethylbenzamide has been utilized in the synthesis of novel compounds with potential biological activities. For instance, it has been involved in the creation of a non-peptide CCR5 antagonist, which is synthesized through a series of reactions including elimination, reduction, and bromization (H. Bi, 2015). Another study also used a bromobenzamide derivative in the synthesis of heteroaryl benzamides, showcasing its utility in developing complex organic compounds (Lujun Chen et al., 2013).
Inhibition of Photosynthetic Electron Transport
Research has shown that derivatives of bromobenzamides, like 5-Bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides, can inhibit photosynthetic electron transport. These compounds' inhibitory efficiency depends on their lipophilicity and the electronic properties of substituents in their structure. This suggests potential applications in studying and influencing photosynthesis-related processes (K. Kráľová et al., 2013).
Antioxidant Properties
In a study involving nitrogen-containing bromophenols isolated from marine red algae, compounds structurally related to bromobenzamides demonstrated potent scavenging activity against DPPH radicals, indicating their potential as natural antioxidants. These findings open up avenues for their application in food and pharmaceutical industries (Ke-kai Li et al., 2012).
Catalyst Development
Bromobenzamide derivatives have been employed in the development of efficient catalysts for organic synthesis. For example, a study on the solvent-free synthesis of triazines used N-halosulfonamides, including derivatives of bromobenzamide, as catalysts. This highlights their role in facilitating chemical reactions under environmentally friendly conditions (R. Ghorbani‐Vaghei et al., 2015).
Drug Metabolite Synthesis
Bromobenzamides have been used in synthesizing metabolites of certain drugs, like the antipsychotic benzamide remoxipride. This application is crucial for understanding drug metabolism and developing new therapeutic agents (L Gawell et al., 1989).
Safety And Hazards
The compound has been classified as hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has been associated with hazard statements H315 and H319, indicating that it can cause skin irritation and serious eye irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
特性
IUPAC Name |
3-bromo-N-ethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-2-11-9(12)7-4-3-5-8(10)6-7/h3-6H,2H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYCKUGXGVHIJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400089 | |
| Record name | 3-bromo-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-ethylbenzamide | |
CAS RN |
26819-10-3 | |
| Record name | 3-Bromo-N-ethylbenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26819-10-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-bromo-N-ethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80400089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

